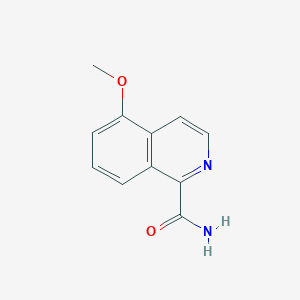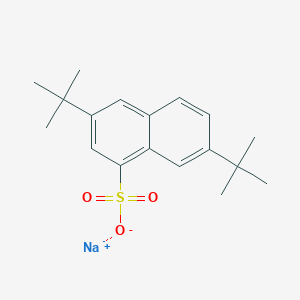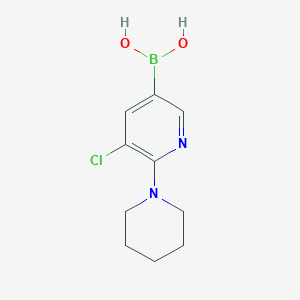![molecular formula C8H7BrN4O2 B15223186 8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, methyl, and nitro substituents at specific positions. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-pyridyl-substituted amidines or guanidines. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolopyridine . Another method involves the reaction of 2-aminopyridines with nitriles under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. Microwave-mediated, catalyst-free synthesis has been reported as an eco-friendly and efficient method for producing triazolopyridines . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 8-substituted derivatives.
Reduction: Formation of 6-amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as Janus kinases and RORγt
Material Science: Used in the development of light-emitting materials for organic light-emitting diodes (OLEDs).
Biological Research: Investigated for its potential as an anti-cancer agent and in the treatment of cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of inflammatory responses and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H7BrN4O2 |
|---|---|
Poids moléculaire |
271.07 g/mol |
Nom IUPAC |
8-bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN4O2/c1-4-6(13(14)15)3-12-8(7(4)9)10-5(2)11-12/h3H,1-2H3 |
Clé InChI |
IBWFKQPUKKTUMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=NN2C=C1[N+](=O)[O-])C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)







![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)



![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
